4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a complex organic compound with a molecular formula of C22H32N6O5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves multiple steps. The starting materials typically include 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid and 1-methyl-3-propyl-1H-pyrazole-5-carboxamide. The reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and benzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid
Uniqueness
4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the methoxy group and the pyrazole ring. These features contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C21H30N6O5S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-[[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H30N6O5S/c1-5-6-16-18(19(20(22)28)26(3)24-16)23-21(29)15-13-14(7-8-17(15)32-4)33(30,31)27-11-9-25(2)10-12-27/h7-8,13H,5-6,9-12H2,1-4H3,(H2,22,28)(H,23,29) |
InChI Key |
ZRSDFTNDDQYARE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)OC)C(=O)N)C |
Origin of Product |
United States |
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